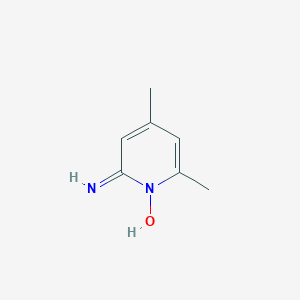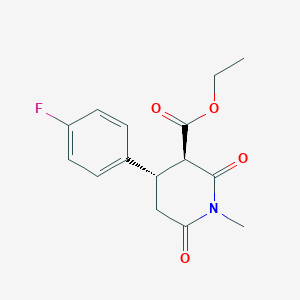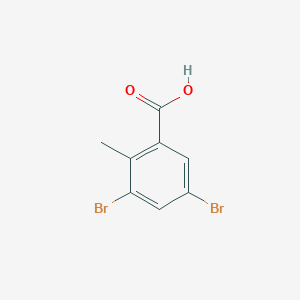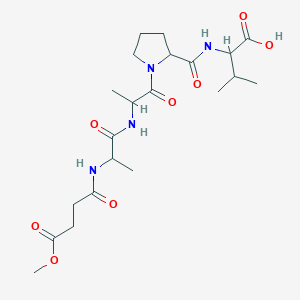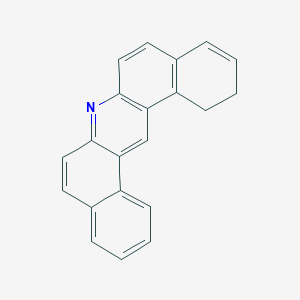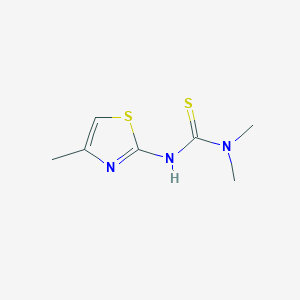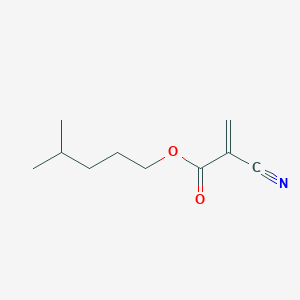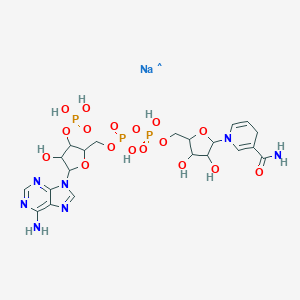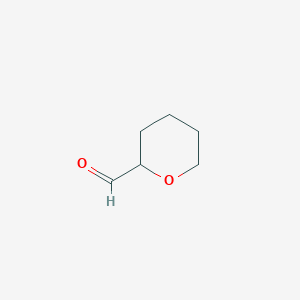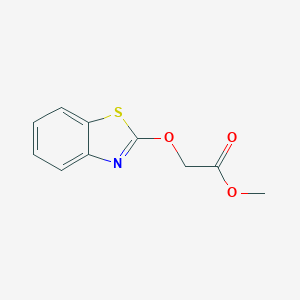
Methyl (1,3-benzothiazol-2-yloxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1,3-benzothiazol-2-yloxy)acetate is a chemical compound that has garnered significant attention in the scientific community. This compound is synthesized using a specific method and has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of Methyl (1,3-benzothiazol-2-yloxy)acetate is not fully understood. However, it is believed that the compound exerts its anti-inflammatory and anti-oxidant effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. The compound is also believed to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models. The compound has also been found to reduce oxidative stress in animal models. In cancer cells, the compound has been found to induce apoptosis, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (1,3-benzothiazol-2-yloxy)acetate has several advantages for lab experiments. The compound is readily available, and the synthesis method is well-established. The compound is also stable and can be stored for extended periods. However, the compound has some limitations. The compound has poor solubility in water, making it difficult to use in aqueous solutions. The compound also has low bioavailability, making it difficult to use in vivo.
Zukünftige Richtungen
For the compound include further studies on its potential use in disease treatment, modification to increase its solubility and bioavailability, and potential use as a drug delivery system.
Synthesemethoden
Methyl (1,3-benzothiazol-2-yloxy)acetate is synthesized using a specific method. The synthesis involves the reaction of 2-mercaptobenzothiazole with chloroacetic acid in the presence of a base. The reaction results in the formation of this compound. The synthesis method has been optimized to increase the yield of the compound, and the purity of the final product is ensured using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
Methyl (1,3-benzothiazol-2-yloxy)acetate has been extensively studied for its potential applications in scientific research. The compound has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. The compound has also been studied for its potential application in cancer therapy. The compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Eigenschaften
CAS-Nummer |
111035-10-0 |
|---|---|
Molekularformel |
C10H9NO3S |
Molekulargewicht |
223.25 g/mol |
IUPAC-Name |
methyl 2-(1,3-benzothiazol-2-yloxy)acetate |
InChI |
InChI=1S/C10H9NO3S/c1-13-9(12)6-14-10-11-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3 |
InChI-Schlüssel |
IOKXQKDHXBLNKN-UHFFFAOYSA-N |
SMILES |
COC(=O)COC1=NC2=CC=CC=C2S1 |
Kanonische SMILES |
COC(=O)COC1=NC2=CC=CC=C2S1 |
Synonyme |
Acetic acid, (2-benzothiazolyloxy)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



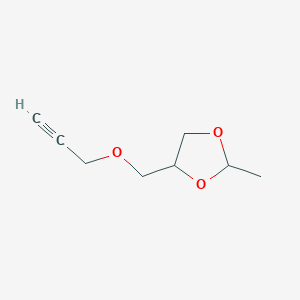
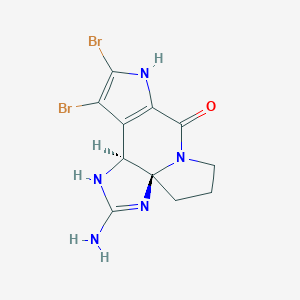
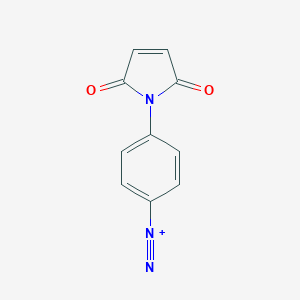
![2-[(4-Benzamidophenyl)sulfonylamino]acetic acid](/img/structure/B34515.png)
